2-(2-Naphthylmethyl)benzimidazole
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Overview
Description
2-(2-Naphthylmethyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a 2-naphthylmethyl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthylmethyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with 2-naphthylmethyl aldehyde. This reaction is often carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Naphthylmethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 5 and 6 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated benzimidazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting certain enzymes and pathways in biological systems.
Medicine: Explored as a potential anticancer agent due to its ability to interfere with cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Naphthylmethyl)benzimidazole involves its interaction with various molecular targets, including DNA and enzymes involved in cell division. It can bind to DNA, causing alkylation and disruption of the double helix structure, leading to cell death. Additionally, it can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair.
Comparison with Similar Compounds
- 2-Phenylbenzimidazole
- 2-Methylbenzimidazole
- 2-(2-Bromobenzyl)benzimidazole
Comparison: 2-(2-Naphthylmethyl)benzimidazole is unique due to its naphthylmethyl substituent, which enhances its ability to interact with biological targets compared to simpler benzimidazole derivatives. This structural feature contributes to its higher potency and selectivity as an anticancer agent.
Properties
IUPAC Name |
2-(naphthalen-2-ylmethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-2-6-15-11-13(9-10-14(15)5-1)12-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUQJAOFDMFKDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231700 |
Source
|
Record name | 2-(2-Naphthylmethyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82326-40-7 |
Source
|
Record name | 2-(2-Naphthylmethyl)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082326407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Naphthylmethyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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